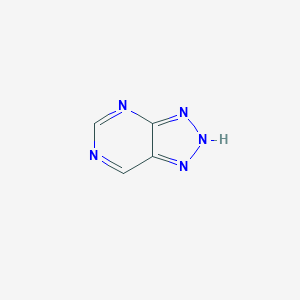

8-Azapurine

説明

8-Azapurine, also known as this compound, is a useful research compound. Its molecular formula is C4H3N5 and its molecular weight is 121.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.59 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

1. Antitumor and Antiviral Activities

The 8-azapurine nucleus serves as a bioisosteric replacement for purines, leading to the synthesis of various derivatives that exhibit promising biological activities. Research has demonstrated that these derivatives can interact with numerous enzymes and receptors, showcasing antitumor and antiviral properties. For instance, studies have highlighted the effectiveness of this compound derivatives against several DNA viruses, including herpes simplex and vaccinia viruses .

2. Antiplatelet Agents

Novel derivatives of this compound have been synthesized as potential antiplatelet agents. In particular, N6 derivatives were evaluated for their ability to inhibit platelet aggregation. One compound, identified as IIh, exhibited significant antiplatelet activity (IC50 = 0.20 μM), outperforming the widely used ticagrelor (IC50 = 0.74 μM) in both in vitro and in vivo assays . This highlights the potential of this compound derivatives in developing new therapeutic agents for cardiovascular diseases.

Photophysical Properties and Bioimaging

1. Fluorescent Properties

Recent studies have explored the photophysical characteristics of 8-azapurines, particularly their fluorescence emission properties. These compounds demonstrate unique optical behaviors that make them suitable for bioimaging applications. For example, new derivatives were synthesized and characterized for their optical properties in various environments, revealing their potential for selective accumulation in cellular membranes and organelles like the Golgi complex .

2. Quantum Mechanical Calculations

Density Functional Theory (DFT) calculations have been employed to predict the UV-Vis absorption and fluorescence spectra of 8-azapurines. These computational studies aid in understanding the molecular electrostatic properties and solvent effects on optical characteristics, paving the way for their application in biological imaging technologies .

Summary of Key Findings

Case Studies

Case Study 1: Antiviral Efficacy

Research conducted on a series of 9-substituted 8-azapurines revealed their potent antiviral activity against herpes viruses in both in vitro and in vivo settings. These findings suggest a viable pathway for developing new antiviral therapies based on this compound scaffolds .

Case Study 2: Antiplatelet Activity Assessment

In a comparative study assessing the antiplatelet effects of synthesized N6 derivatives of this compound, compounds were tested using ADP-induced platelet aggregation assays. The most active compound demonstrated significantly lower bleeding times and reduced blood loss compared to established drugs, indicating its potential as a safer alternative in clinical settings .

特性

IUPAC Name |

2H-triazolo[4,5-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIGHSIIKVOWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC2=NNN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181745 | |

| Record name | 8-Azapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-40-5, 99331-25-6 | |

| Record name | Triazolopyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazolopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099331256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-AZAPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49B4KW3PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。